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molecular formula C10H10O B8696130 2-Phenylbut-3-yn-1-ol CAS No. 4378-00-1

2-Phenylbut-3-yn-1-ol

Cat. No. B8696130
M. Wt: 146.19 g/mol
InChI Key: LXHRCMUFNALUGM-UHFFFAOYSA-N
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Patent
US05728695

Procedure details

2-Phenyl-4-trimethylsilyl-but-3-yn-1-ol (Chem. Ber. (1988), 121, 1315-1320) (7.8 g) was dissolved in ethanol and the solution was cooled to -5° C. A solution of silver nitrate (8.9 g) in ethanol (60 ml) and water (21 ml) was added dropwise to the acetylene solution such that the temperature remained below 5° C. This precipitated the acetylene as the silver complex. A solution of potassium cyanide (17 g) in water (30 ml) was added dropwise to the stirred acetylene mixture and the resulting mixture was stirred at room temperature for 30 minutes. The mixture mainly dissolved and was diluted with water and extracted with ethyl acetate. The organic extracts were washed with brine, dried (MgSO4) and evaporated. The residue was purified on silica using 10% ethyl acetate in hexane as eluant to afford the title compound (5 g) as a colourless oil.
Name
2-Phenyl-4-trimethylsilyl-but-3-yn-1-ol
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:10]#[C:11][Si](C)(C)C)[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C#C>C(O)C.O.[N+]([O-])([O-])=O.[Ag+]>[C:1]1([CH:7]([C:10]#[CH:11])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5|

Inputs

Step One
Name
2-Phenyl-4-trimethylsilyl-but-3-yn-1-ol
Quantity
7.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
21 mL
Type
solvent
Smiles
O
Name
Quantity
8.9 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 5° C
CUSTOM
Type
CUSTOM
Details
This precipitated the acetylene as the silver complex
ADDITION
Type
ADDITION
Details
A solution of potassium cyanide (17 g) in water (30 ml) was added dropwise to the stirred acetylene mixture
DISSOLUTION
Type
DISSOLUTION
Details
The mixture mainly dissolved
ADDITION
Type
ADDITION
Details
was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica using 10% ethyl acetate in hexane as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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